CID 6364985
Description
CID 6364985 (Compound Identifier 6364985) is a chemical entity cataloged in the PubChem database. These methods are critical for isolating and identifying volatile or semi-volatile compounds, suggesting that this compound may belong to a class of organic compounds amenable to such analytical workflows.
Properties
CAS No. |
42976-56-7 |
|---|---|
Molecular Formula |
C7H7ClSi |
Molecular Weight |
154.67 g/mol |
InChI |
InChI=1S/C7H7ClSi/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
SIHAJAITQALFRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si]CCl |
Canonical SMILES |
C1=CC=C(C=C1)[Si]CCl |
Origin of Product |
United States |
Chemical Reactions Analysis
Absence of CID 6364985 in Available Data
The search results include detailed records for compounds such as:
-
CID 58489256 : A ruthenium-based coordination complex with isothiocyanate ligands .
-
CID 11136483 : A rhodium-containing compound derived from pyrrolidinone carboxylate .
-
CID 71311488 : A yttrium complex with hydroxylated pentenone ligands .
These entries highlight methodologies for documenting coordination complexes and organometallic reactions, but none reference this compound.
Recommendations for Locating this compound Data
To investigate this compound, consider the following authoritative platforms:
PubChem
-
PubChem provides standardized chemical data, including synthesis pathways and reaction profiles, for over 119 million compounds .
-
Direct query for this compound may yield vendor information, safety data, or linked literature.
CAS SciFinder
-
CAS SciFinder offers authoritative substance identification and reaction databases, including synthetic routes and property predictions .
-
Advanced search filters can isolate reactions involving this compound across patents and journals.
Analysis of Related Compounds
While this compound is unlisted, the search results provide insights into analogous compounds:
Coordination Complex Reactivity
-
Ruthenium complexes (e.g., CID 58489256) often undergo ligand substitution or redox reactions, influenced by ancillary ligands like bipyridines or thiocyanates .
-
Rhodium derivatives (e.g., CID 11136483) exhibit catalytic behavior in hydrogenation or cross-coupling reactions .
Synthetic Methodologies
Comparison with Similar Compounds
Research Findings and Limitations
- Analytical Reproducibility : The vacuum distillation and GC-MS protocols for this compound () align with Journal of Cheminformatics standards for compound identification, emphasizing mass accuracy (±5 ppm) and metadata rigor .
- Data Gaps : Specific bioactivity, exact structure, and synthetic routes for this compound are absent in the evidence, limiting direct mechanistic comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
